2'-Deoxy-4-desmethylwyosine
Overview
Description
2’-Deoxy-4-desmethylwyosine is a crucial compound used in the biomedical industry. It is commonly employed in the synthesis of specific drugs aimed at treating various diseases, including cancer . This product plays a significant role in the development of targeted therapies, advancing the fight against malignant tumors and improving patient outcomes .
Synthesis Analysis
2’-Deoxy-4-desmethylwyosine is a convenient synthon for the preparation of N-2-alkyl derivatives of 2’-deoxyguanosine . The synthesis of 2´-deoxy-4´-modified analogs utilizes similar processes with the key differences being either that the nucleoside starting materials possess 2´-deoxyribose cores or that the deoxygenation of the 2´-OH is performed as the final steps in the synthesis .Molecular Structure Analysis
The molecular formula of 2’-Deoxy-4-desmethylwyosine is C13H15N5O4 . Its IUPAC name is 3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one .Chemical Reactions Analysis
The formation of ethenonucleosides, in the presence of α-halocarbonyl reagents and their mechanism, stability, and degradation, reactions of substitution and transglycosylation, as well as their application in the nucleoside synthesis, have been described .Physical And Chemical Properties Analysis
The molecular weight of 2’-Deoxy-4-desmethylwyosine is 305.29 . It appears as a solid .Scientific Research Applications
Nucleic Acid Syntheses : The synthesis and spontaneous hydrolytic cleavage of 3-methyl-2'-deoxyguanosine and 2'-deoxywyosine make these nucleosides potentially useful in nucleotide-based nucleic acid syntheses due to their high lability (Golankiewicz, Ostrowski, & Folkman, 1990).
Stability in RNA Studies : The synthesis of 2'-deoxy-1-deazawyosine, a stable isostere of the rare tRNA constituent wyosine, highlights its stability due to low protonation susceptibility and rapid hydrolysis (Seela & Bussmann, 1985).
Antiviral and Antineoplastic Agents : Various 2'-deoxy derivatives, such as 2'-deoxy-2',2'-difluorothymidine analogues, demonstrate potential as antiviral, cytotoxic, and cancer imaging agents, highlighting their biomedical significance (Doepner, Aboagye, & Barrett, 2015).
RNA Structure and Function Studies : The improved synthesis of various 2'-deoxy derivatives, such as 2'-deoxy-2'-C-u-methyladenosine, contributes to RNA structure and function studies, providing a deeper understanding of RNA biology (Li & Piccirilli, 2005).
Cancer and HIV Research : Derivatives like 2',3'-difluoro- and 3'-azido- 2'-fluoro-substituted dideoxypyrimidines show promise as anti-HIV agents due to their unique structural features and potential antiviral activity (Aerschot & Herdewijn, 2010).
Safety And Hazards
2’-Deoxy-4-desmethylwyosine is not classified as a hazardous substance or mixture . In case of inhalation, move to fresh air and get medical attention if symptoms occur. In case of skin contact, wash skin with soap and water. In case of eye contact, immediately flush eyes with water for at least 15 minutes and get medical attention if symptoms occur .
Future Directions
2’-Deoxy-4-desmethylwyosine plays a significant role in the development of targeted therapies, advancing the fight against malignant tumors and improving patient outcomes . It is commonly employed in the synthesis of specific drugs aimed at treating various diseases, including cancer . Therefore, it is expected to continue to be a crucial compound in the biomedical industry.
properties
IUPAC Name |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c1-6-3-17-12(21)10-11(16-13(17)15-6)18(5-14-10)9-2-7(20)8(4-19)22-9/h3,5,7-9,19-20H,2,4H2,1H3,(H,15,16)/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZJVINWRMITKU-DJLDLDEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2/'-Deoxy-4-desmethylwyosine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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